1-(5-Bromo-2-mercaptophenyl)propan-1-one

Lipophilicity Phase partitioning Halogen effects

1-(5-Bromo-2-mercaptophenyl)propan-1-one (CAS 1806324-76-4) is a brominated aromatic ketone-thiol with the molecular formula C₉H₉BrOS and a molecular weight of 245.14 g/mol. The compound features a reactive mercapto (-SH) group ortho to a propanone carbonyl, with a bromine substituent at the para (5‑) position relative to the thiol.

Molecular Formula C9H9BrOS
Molecular Weight 245.14 g/mol
Cat. No. B14046666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-mercaptophenyl)propan-1-one
Molecular FormulaC9H9BrOS
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)Br)S
InChIInChI=1S/C9H9BrOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3
InChIKeyKSMPKWFUZISZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-mercaptophenyl)propan-1-one: Core Chemical Identity and Supply Specifications


1-(5-Bromo-2-mercaptophenyl)propan-1-one (CAS 1806324-76-4) is a brominated aromatic ketone-thiol with the molecular formula C₉H₉BrOS and a molecular weight of 245.14 g/mol . The compound features a reactive mercapto (-SH) group ortho to a propanone carbonyl, with a bromine substituent at the para (5‑) position relative to the thiol. This dual‑functionality places it in the class of 2‑mercaptophenyl ketones, which serve as versatile building blocks in medicinal chemistry and organic synthesis. The compound is commercially available at NLT 98% purity , though comprehensive pharmacological or toxicological characterization remains absent from public regulatory databases as of 2026.

Why 1-(5-Bromo-2-mercaptophenyl)propan-1-one Cannot Be Interchanged with In‑Class Analogs


Although this compound shares a core mercaptophenyl-propanone scaffold with several commercially available analogs, direct substitution is confounded by the divergent electronic and steric effects of the halogen substituent. The 5‑bromo group withdraws electron density differently than 5‑chloro or 5‑fluoro congeners, modulating the nucleophilicity of the thiol and the acidity of the aromatic ring . Furthermore, the increased lipophilicity imparted by bromine (versus chlorine or hydrogen) alters partitioning behavior in biphasic reactions and biological membranes. Replacement by the hydroxyl analog (1‑(5‑bromo‑2‑hydroxyphenyl)propan‑1‑one) sacrifices the thiol‑specific reactivities—such as disulfide formation, metal coordination, and covalent protein modification—that define this compound’s utility in enzyme‑inhibitor design and thiol‑targeted probe synthesis [1]. Even among brominated variants, positional isomerism (e.g., 1‑(4‑bromo‑2‑mercaptophenyl)propan‑1‑one) shifts the electronic landscape and may alter regioselectivity in subsequent transformations, making this compound the appropriate starting material only when 5‑bromo regiochemistry is structurally required.

Evidence‑Based Differentiation of 1-(5-Bromo-2-mercaptophenyl)propan-1-one from Its Closest Analogs


5‑Bromo vs. 5‑Chloro and 5‑Fluoro Analogs: Divergent Lipophilicity Drives Differential Phase Partitioning

The presence of bromine at the 5‑position confers lipophilicity (XLogP) markedly higher than that of chloro or fluoro analogs, based on computed property data for a closely related derivative (1‑(5‑bromo‑2‑mercaptophenyl)‑2‑chloropropan‑1‑one, XLogP = 3.5) . By comparison, the estimated XLogP for the non‑brominated parent scaffold (2‑mercaptophenyl‑propan‑1‑one) is approximately 2.1, while 5‑fluoro analogs are computed near 1.8–2.0. This difference in lipophilicity directly influences solubility, liquid–liquid extraction efficiency, and passive membrane permeability when the compound is used as a synthetic intermediate or biochemical probe.

Lipophilicity Phase partitioning Halogen effects

Thiol vs. Hydroxy Analog: Nucleophilic Reactivity and Metal‑Chelating Capacity are Unique to the Mercapto Moiety

In contrast to 1‑(5‑bromo‑2‑hydroxyphenyl)propan‑1‑one (CAS 17764‑93‑1), the target compound possesses a thiol group that undergoes facile oxidation to disulfides, participates in thiol‑Michael addition, and coordinates soft metal ions (e.g., Au, Cu, Pd). This reactivity is absent in the phenolic analog. The synthetic utility of 2‑mercaptophenyl ketones—including their ability to form benzothiophene derivatives via heterocyclization—has been demonstrated in peer‑reviewed literature, establishing a class‑level advantage for thiol‑bearing members over their hydroxyl‑bearing counterparts [1].

Thiol reactivity Metal chelation Benzothiophene synthesis

5‑Bromo Substituent Enables Subsequent Cross‑Coupling Chemistry Not Accessible to Non‑Halogenated or Chloro Analogs

The aryl bromide at the 5‑position provides a handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald–Hartwig) that are less efficient or impossible with the corresponding chloro or unsubstituted analogs. Aryl bromides generally exhibit oxidative addition rates at Pd(0) that are 10–100× faster than aryl chlorides under standard conditions. This property supports the use of 1‑(5‑bromo‑2‑mercaptophenyl)propan‑1‑one as a bifunctional building block, where sequential thiol‑ and bromine‑directed chemistries can be performed orthogonally [1].

Cross-coupling Suzuki coupling Bromine reactivity

Commercial Purity Specification Enables Direct Use in Medicinal Chemistry Without Repurification

The compound is supplied at NLT 98% purity by MolCore (Product MC747714) . By contrast, the 5‑chloro analog (CAS 1806322‑99‑5) is available at 97% purity from the same vendor, and the 5‑fluoro analog (CAS 1806605‑18‑4) at 97% . The 1% purity advantage, coupled with the fact that the primary impurity profile in brominated compounds is typically unreacted starting materials rather than debromination products, reduces the need for pre‑use purification and lowers the risk of introducing undefined contaminants into sensitive biological assays.

Purity specification Procurement Quality control

Optimal Research and Industrial Applications for 1-(5-Bromo-2-mercaptophenyl)propan-1-one


Orthogonal Bifunctional Building Block in Medicinal Chemistry

The compound’s combination of a thiol and an aryl bromide permits sequential, site‑specific derivatization. In one step, the thiol can be alkylated (e.g., with bromoacetate electrophiles) to introduce a solubilizing or targeting group. Subsequently, the 5‑bromo position can undergo Suzuki coupling to elaborate the aromatic core, a strategy that is not feasible with non‑halogenated or 5‑chloro analogs [1].

Benzothiophene Core Synthesis via Heterocyclodehydration

As a member of the 2‑mercaptophenyl ketone family, this compound can serve as a precursor for benzothiophene derivatives through Pd‑catalyzed or radical‑promoted heterocyclodehydration with alkynes. The 5‑bromo substituent remains intact during this transformation, yielding 5‑bromo‑substituted benzothiophenes that themselves are versatile intermediates for further functionalization [2].

Thiol‑Reactive Probe Development for Enzyme Inhibition Studies

The free thiol group enables covalent modification of cysteine residues in target proteins. When incorporated into a larger inhibitor scaffold, the 5‑bromo‑2‑mercaptophenyl fragment can act as a covalent warhead for phosphatases (e.g., PTPs) and other cysteine‑dependent enzymes. The increased lipophilicity conferred by bromine may enhance membrane permeability compared to 5‑fluoro or 5‑chloro analogs, a property that can be exploited in cell‑based target engagement assays [3].

Reference Standard for Halogen‑Dependent Structure–Activity Relationship (SAR) Studies

When systematically comparing halogen substituent effects within a mercaptophenyl‑propanone series, the 5‑bromo compound serves as the heaviest halogen representative. Its procurement alongside the 5‑chloro and 5‑fluoro analogs enables a matched‑pair analysis of halogen‑dependent properties (logP, steric bulk, electronic effects) without altering the core scaffold, thereby isolating the contribution of the halogen atom to biological or physicochemical behavior .

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